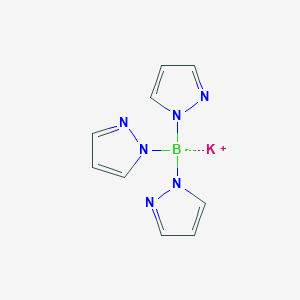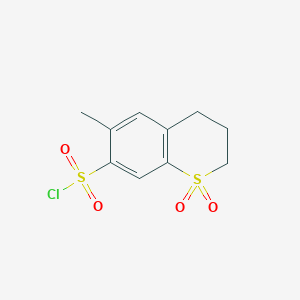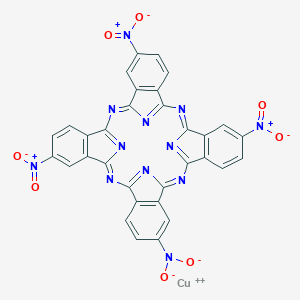
Diclometide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diclometide involves the reaction of 3,5-dichloroaniline with diethylamine and ethyl chloroformate under controlled conditions . The reaction typically occurs in a solvent such as dichloromethane at a temperature range of 0-5°C to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of reactors and continuous flow systems to maintain the reaction conditions and ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diclometide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide .
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride .
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of .
Scientific Research Applications
Diclometide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Diclometide exerts its effects by interacting with neurotransmitter receptors in the brain . It primarily targets dopamine receptors , modulating the release and uptake of dopamine, which plays a crucial role in mood regulation and cognitive functions . The compound also affects serotonin receptors , contributing to its antipsychotic properties .
Comparison with Similar Compounds
Similar Compounds
Comparison
Diclometide is unique due to its specific molecular structure, which allows for selective interaction with dopamine and serotonin receptors . Compared to chlorpromazine and haloperidol, this compound has a different side effect profile and may offer advantages in terms of efficacy and tolerability .
Properties
CAS No. |
17243-49-1 |
|---|---|
Molecular Formula |
C14H20Cl2N2O2 |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
3,5-dichloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C14H20Cl2N2O2/c1-4-18(5-2)7-6-17-14(19)11-8-10(15)9-12(16)13(11)20-3/h8-9H,4-7H2,1-3H3,(H,17,19) |
InChI Key |
KJBUBVMOTCYBPX-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=C(C(=CC(=C1)Cl)Cl)OC |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C(=CC(=C1)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(4Ar,6S,7R,8S,8aS)-6-methoxy-2-phenyl-7-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B91350.png)


